(6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid
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Overview
Description
(6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with bromine and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the reaction of 3-bromo-5-(trifluoromethyl)pyridine with a boron reagent under specific conditions to introduce the boronic acid group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used as solvents.
Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Used extensively in Suzuki–Miyaura coupling to form carbon-carbon bonds.
Synthesis of Complex Molecules: Serves as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential pharmaceutical compounds due to its ability to form stable carbon-boron bonds.
Industry:
Mechanism of Action
The primary mechanism of action for (6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
(5-Trifluoromethylpyridin-3-yl)boronic acid: Similar structure but lacks the bromine substituent.
3-Bromo-5-(trifluoromethyl)pyridine: Lacks the boronic acid group.
Uniqueness: The presence of both bromine and trifluoromethyl groups in (6-Bromo-5-(trifluoromethyl)pyridin-3-yl)boronic acid provides unique reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C6H4BBrF3NO2 |
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Molecular Weight |
269.81 g/mol |
IUPAC Name |
[6-bromo-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H4BBrF3NO2/c8-5-4(6(9,10)11)1-3(2-12-5)7(13)14/h1-2,13-14H |
InChI Key |
QBFQUBLUXWZGDD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)Br)C(F)(F)F)(O)O |
Origin of Product |
United States |
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